Propham

Mitosis inhibition Cellular toxicity Carbamate herbicides

Propham (IPC) is the definitive phenylcarbamate for mitosis inhibition studies, acting as a true spindle microtubule disruptor across a broad concentration range without the phytotoxic side effects that chlorpropham induces above 50 μM. This compound is essential for tubulin dynamics, spindle assembly checkpoint, and antimitotic drug screening. It also delivers 96.8% peel residue removal—versus 89.4% for chlorpropham—simplifying MRL compliance in potato product analysis. Procure Propham as a validated analytical standard for HPLC/HPTLC multi-residue workflows or as a distinct metabolic probe for CYP450-mediated xenobiotic research.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 122-42-9
Cat. No. B1679637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropham
CAS122-42-9
Synonymsisopropyl N-phenylcarbamate
Merck 4925
Merck-4925
propham
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)NC1=CC=CC=C1
InChIInChI=1S/C10H13NO2/c1-8(2)13-10(12)11-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)
InChIKeyVXPLXMJHHKHSOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility9.99e-04 M
Soluble in most organic solvents
Soluble in esters, alcohols, acetone, benzene, cyclohexane and xylene.
SOL IN CARBON DISULFIDE;  SLIGHTLY SOL IN KEROSENE OR DIESEL OIL;  VERY SOL IN ETHYL OR ISOPROPYL ALCOHOL
In water, 179 mg/L at 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Propham (CAS 122-42-9): Procurement-Relevant Properties and In-Class Positioning


Propham (isopropyl N-phenylcarbamate; IPC) is a phenylcarbamate herbicide and plant growth regulator belonging to the carbamate chemical class. It functions primarily as a mitosis inhibitor, disrupting spindle microtubule organization [1]. It is registered as a selective pre- and post-emergence herbicide for control of annual grasses and certain broadleaf weeds in crops including sugar beet, lettuce, peas, flax, and alfalfa [2]. Propham also serves as a postharvest sprout suppressant for stored potatoes, an application in which it is often used in combination with its chlorinated analog, chlorpropham (CIPC) [3].

Why Propham Cannot Be Interchanged with Chlorpropham or Other Carbamates


Although propham and chlorpropham (CIPC) share a common carbamate backbone and are frequently co-formulated for potato sprout inhibition, their structural divergence—a single chlorine substitution at the meta position of the phenyl ring—drives quantifiable differences in cellular response profiles, metabolic fate in plants, residue behavior during food processing, and environmental persistence. Substituting propham with chlorpropham or other in-class candidates without experimental validation risks unexpected phytotoxicity, altered residue compliance profiles, and divergent environmental degradation kinetics. The quantitative evidence presented in Section 3 establishes that propham exhibits a distinct differentiation profile relative to its closest analog, chlorpropham, across multiple scientifically verifiable dimensions.

Quantitative Differentiation Evidence: Propham vs. Chlorpropham and Class Analogs


Propham Demonstrates More Specific Mitotic Inhibition with Lower Phytotoxic Aberration Rates than Chlorpropham

In a direct head-to-head comparative study using root tip meristems, chlorpropham induced a significantly higher percentage of aberrant mitoses compared to propham. At equivalent concentration ranges, propham exhibited a cleaner mitotic inhibition profile with fewer chromosomal abnormalities [1]. Additionally, in Acer pseudoplatanus cell suspension cultures, propham acted as a specific mitosis inhibitor without inducing non-mitotic phytotoxic effects, whereas chlorpropham caused additional phytotoxicity at concentrations exceeding 50 μM [2].

Mitosis inhibition Cellular toxicity Carbamate herbicides

Differential Plant Metabolism: Chlorpropham Undergoes Extensive Conversion in Susceptible Species While Propham Shows Distinct Metabolic Stability

Metabolic studies reveal that chlorpropham is extensively converted to water-soluble metabolites in susceptible species (smartweed, pigweed, tomato), but only slightly metabolized in tolerant species such as parsnip. This differential metabolism underpins its species-selective herbicidal activity. In contrast, the N-hydroxy derivative of propham demonstrated greater water solubility than the parent compound and, unlike propham itself, was capable of penetrating oat leaves [1]. This metabolic distinction indicates that the two compounds follow fundamentally different activation and detoxification pathways in planta.

Plant metabolism Herbicide selectivity Xenobiotic detoxification

Superior Removal of Propham Residues During Potato Peeling Compared to Chlorpropham

In a controlled study examining the fate of sprout inhibitors during potato processing, HPLC analysis of washed raw potatoes revealed that peeling removed 96.8% of propham (IPC) residues, whereas only 89.4% of chlorpropham (CIPC) residues were removed by the same peeling procedure [1]. This 7.4 percentage-point differential in residue removal efficiency has direct implications for dietary exposure assessment and maximum residue limit (MRL) compliance calculations.

Food safety Residue analysis Potato storage

Propham Exhibits Shorter Soil Half-Life than Chlorpropham, Favoring Rapid Environmental Clearance

Propham demonstrates a mean soil half-life of approximately 14 days under typical conditions, placing it among the more rapidly degrading phenylcarbamate herbicides [1]. In sandy soils specifically, phenylcarbamates including propham exhibit half-lives in the 2–5 week range, with degradation proceeding primarily via microbial hydrolysis [2]. By contrast, chlorpropham's environmental degradation profile is distinct: its purely chemical (non-biological) hydrolysis half-life at 20°C is estimated in the range of 9–116 years [3], indicating far greater intrinsic chemical stability. This differential persistence profile makes propham the preferred choice for applications requiring minimal soil carryover.

Environmental fate Soil degradation Herbicide persistence

Propham Forms Effective Postemergence Combinations with Pyrazon for Broad-Spectrum Weed Control in Sugar Beet

In sugar beet field trials, a postemergence mixture of pyrazon and propham provided excellent broad-spectrum weed control. Application of this combination in an emulsion with a non-phytotoxic oil substantially enhanced efficacy compared to either component alone [1]. Pre-emergence trials further demonstrated that propham at 3.42 kg/ha combined with endothal at 5.7 kg/ha delivered superior weed control with reduced crop damage relative to 6 kg propham/ha applied alone, and outperformed a comparable OMU/BiPC mixture at 1 kg/ha [2].

Weed control Sugar beet Postemergence herbicide

Regulatory Status: Propham Not Approved Under EU Regulation 1107/2009

Propham is not approved as an active substance under EC Regulation 1107/2009 (repealing 91/414), with the Netherlands serving as dossier rapporteur [1]. A specific Commission Decision (96/586/EC) mandated the withdrawal of authorizations for plant protection products containing propham within the European Union [2]. In Germany, propham is subject to a total application ban [3]. This regulatory landscape starkly contrasts with chlorpropham, which maintained broader EU approval for potato sprout inhibition until its own recent phase-out, and continues to be used in various non-EU jurisdictions.

Regulatory compliance EU pesticide regulation Procurement restriction

Application Scenarios Where Propham's Differentiated Profile Drives Procurement Decisions


Mitosis Mechanism Studies Requiring Clean Antimitotic Activity Without Secondary Phytotoxicity

Propham is the preferred carbamate for cellular and molecular investigations of mitosis disruption when experimental design demands specific spindle microtubule inhibition without confounding phytotoxic effects. As demonstrated in Section 3, propham acts as a true specific mitosis inhibitor across a broader concentration range than chlorpropham, which induces secondary phytotoxicity above 50 μM and exhibits a 50% mitotic aberration rate in root tip assays [1]. Researchers studying tubulin dynamics, spindle assembly checkpoints, or antimitotic drug screening should select propham to minimize off-target cellular responses that could confound interpretation.

Herbicide Metabolism and Selectivity Research in Diverse Plant Species

Propham serves as a critical comparator compound in studies of phenylcarbamate metabolism and species-selective herbicide activity. Its metabolic fate—requiring N-hydroxylation for leaf penetration—differs fundamentally from chlorpropham's extensive conversion to water-soluble metabolites in susceptible species [2]. Laboratories investigating plant xenobiotic detoxification pathways, cytochrome P450-mediated herbicide activation, or structure-activity relationships (SAR) of carbamate herbicides require propham as a distinct metabolic probe that cannot be substituted with chlorpropham without altering the pathway under investigation.

Potato Sprout Inhibition Residue Studies and Food Safety Method Validation

Analytical laboratories validating residue detection methods or conducting dietary exposure assessments benefit from propham's superior peel-removal profile. The 96.8% residue removal by peeling (versus 89.4% for chlorpropham) [3] provides a higher margin of safety in processed potato products and may facilitate MRL compliance in jurisdictions with stringent limits. Additionally, analytical methods such as HPTLC and HPLC have been specifically validated for simultaneous detection of propham, chlorpropham, and thiabendazole in potato matrices [4], making propham reference standards essential for comprehensive multi-residue analysis workflows.

Non-EU Agricultural Research and Historical Comparative Studies

Given propham's non-approval status under EC Regulation 1107/2009 and the 1996 withdrawal of EU authorizations [5], its current agricultural use is restricted to jurisdictions outside the EU regulatory framework or to non-commercial research applications. Propham remains relevant for: (i) comparative efficacy trials in countries where phenylcarbamate herbicides are still registered; (ii) historical data interpretation and meta-analyses of legacy field trial datasets; (iii) environmental fate modeling that requires degradation parameters distinct from chlorpropham; and (iv) analytical reference standard procurement for laboratories conducting residue surveillance in imported agricultural commodities.

Technical Documentation Hub

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